molecular formula C23H20BrFN2O2 B10896233 6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10896233
M. Wt: 455.3 g/mol
InChI Key: JYGHJQWPYCSJGK-UHFFFAOYSA-N
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Description

6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features bromine, fluorine, and propoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with an appropriate aldehyde or ketone forms the quinazolinone core.

    Introduction of the Bromine Atom: Bromination of the quinazolinone core using bromine or a brominating agent like N-bromosuccinimide.

    Substitution Reactions: Introduction of the fluorophenyl and propoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propoxyphenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the bromine atom.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone with a carboxylic acid group, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a therapeutic agent for diseases like cancer or inflammation.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an anti-cancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation. The molecular targets could include kinases, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the fluorophenyl group.

    3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the bromine atom.

    6-BROMO-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the propoxyphenyl group.

Uniqueness

The presence of both bromine and fluorine atoms, along with the propoxyphenyl group, may confer unique chemical reactivity and biological activity compared to similar compounds. These features could enhance its potential as a therapeutic agent or a chemical probe.

Properties

Molecular Formula

C23H20BrFN2O2

Molecular Weight

455.3 g/mol

IUPAC Name

6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H20BrFN2O2/c1-2-12-29-21-9-4-3-8-18(21)22-26-20-11-10-15(24)13-19(20)23(28)27(22)17-7-5-6-16(25)14-17/h3-11,13-14,22,26H,2,12H2,1H3

InChI Key

JYGHJQWPYCSJGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC(=CC=C4)F

Origin of Product

United States

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